molecular formula C10H11NO3 B11041334 methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Cat. No.: B11041334
M. Wt: 193.20 g/mol
InChI Key: BUXFOYXGVBMKTM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound with the following chemical structure:

IUPAC Name: methyl 2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxylate\text{IUPAC Name: methyl 2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxylate} IUPAC Name: methyl 2-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxylate

This compound belongs to the class of pyridine derivatives and exhibits interesting properties due to its fused ring system. It has a molecular weight of 221.26 g/mol .

Preparation Methods

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It is primarily synthesized in research laboratories for scientific investigations.

Chemical Reactions Analysis

Reactivity:: Methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate can participate in various chemical reactions, including:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the carbonyl group or other substituents.

    Substitution: Substitution reactions at different positions on the pyridine ring are possible.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The major products formed during these reactions would be derivatives of this compound, with modified functional groups.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for designing novel heterocyclic molecules.

    Medicinal Chemistry: It serves as a starting point for developing potential drug candidates.

Biology and Medicine::

    Pharmacology: Investigating its pharmacological properties, including potential therapeutic effects.

    Bioactivity: Studying its interactions with biological targets.

Industry::

    Fine Chemicals: Used in the synthesis of specialized chemicals.

Mechanism of Action

The precise mechanism of action for methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate is unique due to its fused ring system, similar compounds include:

Properties

IUPAC Name

methyl 2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-5-6-3-2-4-8(6)11-9(7)12/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXFOYXGVBMKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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